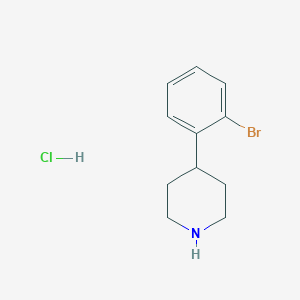

4-(2-Bromophenyl)piperidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

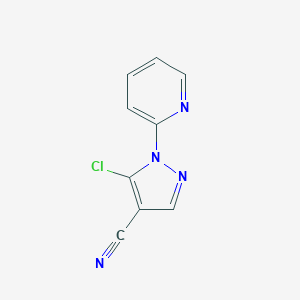

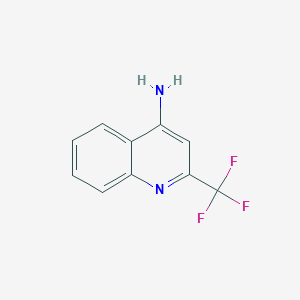

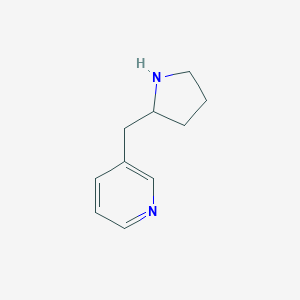

4-(2-Bromophenyl)piperidine hydrochloride is a compound with a molecular weight of 276.6 . It is a derivative of piperidine and is used as an intermediate in manufacturing pharmaceutical drugs and chemicals .

Molecular Structure Analysis

The molecular structure of 4-(2-Bromophenyl)piperidine hydrochloride is represented by the InChI code1S/C11H14BrN.ClH/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H . This indicates that the compound consists of a piperidine ring attached to a bromophenyl group, along with a hydrochloride group.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

- A study involved the synthesis of thiol adducts from 1-(4-bromophenyl)-4,4-dimethyl-5-(1-piperidino)-1-penten-3-one hydrochloride, revealing insights into the formation of zwitterions and their selectivity towards malignant diseases (Dimmock et al., 1995).

- Research on the crystal and molecular structure of 4-carboxypiperidinium chloride showed the importance of hydrogen bonding patterns in this class of compounds (Szafran et al., 2007).

Medicinal Chemistry and Therapeutic Potential

- Piperidine derivatives have been investigated for their potential in inhibiting blood platelet aggregation and analgesic effects. This research provides valuable insights for developing new therapeutic agents (Grisar et al., 1976).

- A study on the synthesis and cytotoxic evaluation of various 1-ethyl-4-piperidinol derivatives highlighted their potential as cytotoxic and anticancer agents (Dimmock et al., 1998).

Catalysis and Chemical Reactions

- Research on the palladium-catalyzed amination of meso-bromophenylporphyrins with hydroxypiperidines provides insights into the synthesis of porphyrins containing hydroxypiperidine fragments (Artamkina et al., 2008).

Biochemical Studies

- The study of piperidine derivatives in models of pain and platelet aggregation highlighted their role in blocking prostaglandins, contributing to the understanding of their analgesic and antiplatelet properties (Saify et al., 2012).

Analytical Chemistry Applications

- An application in the determination of Fexofenadine Hydrochloride using a Bromate-Bromide mixture, demonstrating the compound's utility in analytical chemistry (Raghu et al., 2018).

Safety And Hazards

Zukünftige Richtungen

Piperidine derivatives, including 4-(2-Bromophenyl)piperidine hydrochloride, continue to be a subject of interest in pharmaceutical research due to their therapeutic potential . Future research may focus on exploring their potential applications in treating various types of cancers and other diseases .

Eigenschaften

IUPAC Name |

4-(2-bromophenyl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN.ClH/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHWIDOATOABMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620372 |

Source

|

| Record name | 4-(2-Bromophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Bromophenyl)piperidine hydrochloride | |

CAS RN |

1198285-51-6 |

Source

|

| Record name | 4-(2-Bromophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.